Cas no 820964-96-3 (Cyclohexanamine, N-[[2-(diethylphosphino)phenyl]methylene]-)

Cyclohexanamine, N-[[2-(diethylphosphino)phenyl]methylene]- structure
820964-96-3 structure
Product name:Cyclohexanamine, N-[[2-(diethylphosphino)phenyl]methylene]-
CAS No:820964-96-3
MF:C17H26NP
MW:275.36884
CID:699292
PubChem ID:71420215

Cyclohexanamine, N-[[2-(diethylphosphino)phenyl]methylene]- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, N-[[2-(diethylphosphino)phenyl]methylene]-
    • N-cyclohexyl-1-(2-diethylphosphanylphenyl)methanimine
    • DTXSID90839422
    • (E)-N-Cyclohexyl-1-[2-(diethylphosphanyl)phenyl]methanimine
    • N-(2-(Diethylphosphino)benzylidene)cyclohexanamine
    • 820964-96-3
    • Inchi: InChI=1S/C17H26NP/c1-3-19(4-2)17-13-9-8-10-15(17)14-18-16-11-6-5-7-12-16/h8-10,13-14,16H,3-7,11-12H2,1-2H3
    • InChI Key: AGKLFAPCXZFDHI-UHFFFAOYSA-N
    • SMILES: CCP(CC)C1=CC=CC=C1C=NC2CCCCC2

Computed Properties

  • Exact Mass: 275.180286831g/mol
  • Monoisotopic Mass: 275.180286831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12.4Ų

Cyclohexanamine, N-[[2-(diethylphosphino)phenyl]methylene]- Related Literature

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